molecular formula C9H7BrO2 B2422763 1-(4-Bromophenyl)propane-1,2-dione CAS No. 10557-20-7

1-(4-Bromophenyl)propane-1,2-dione

Cat. No.: B2422763
CAS No.: 10557-20-7
M. Wt: 227.057
InChI Key: RDZGCSCMCXKNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)propane-1,2-dione can be synthesized through a multi-step reaction process. One common method involves the use of sodium acetate and ethanol, followed by the addition of oxygen and sodium hydride in N,N-dimethylformamide (DMF) at room temperature . The final step involves the use of hydrochloric acid, formaldehyde, and ethanol under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research purposes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)propane-1,2-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(4-Bromophenyl)propane-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring plays a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and influence cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)propane-1,2-dione: Similar in structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)propane-1,2-dione: Contains a fluorine atom in place of bromine.

    1-(4-Iodophenyl)propane-1,2-dione: Features an iodine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)propane-1,2-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding affinities. This makes it particularly useful in applications where bromine’s unique characteristics are advantageous .

Properties

IUPAC Name

1-(4-bromophenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGCSCMCXKNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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